3-Hydroxypyridine 1-oxide

Catalog No.
S1550067
CAS No.
6602-28-4
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypyridine 1-oxide

CAS Number

6602-28-4

Product Name

3-Hydroxypyridine 1-oxide

IUPAC Name

1-oxidopyridin-1-ium-3-ol

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H

InChI Key

YMEZKRMAPQIBQH-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])O

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])O

Synthesis and Characterization:

3-Hydroxypyridine 1-oxide (3-HOPO) is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported using different methods, including oxidation of 3-hydroxypyridine with various oxidizing agents like hydrogen peroxide or peracetic acid []. 3-HOPO can be further characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].

Biological Activities:

Research suggests that 3-HOPO possesses diverse biological activities, making it a subject of interest in various scientific studies. Some of the reported activities include:

  • Antioxidant properties: Studies have shown that 3-HOPO exhibits free radical scavenging activity, potentially protecting cells from oxidative damage [].
  • Antimicrobial activity: Research suggests that 3-HOPO might have antibacterial and antifungal properties, although further investigation is needed to understand its efficacy and mechanism of action [, ].
  • Enzyme inhibition: 3-HOPO has been reported to inhibit certain enzymes, such as acetylcholinesterase, which might be relevant in the context of neurodegenerative diseases.

3-Hydroxypyridine 1-oxide (3-HPNO), also known as 3-pyridinol N-oxide, is a heterocyclic aromatic compound. It is a derivative of pyridine, a six-membered ring containing nitrogen, with a hydroxyl group (OH) attached at the third position and an N-oxide (NO) group attached to the nitrogen atom [].

3-HPNO has gained interest in scientific research due to its potential applications, particularly in studies of enzymatic activity.


Molecular Structure Analysis

3-HPNO has a planar structure with a six-membered pyridine ring containing a nitrogen atom. The hydroxyl group is attached to the third carbon atom (C3) of the ring, and the N-oxide group is bonded to the nitrogen atom. The presence of the N-oxide group alters the electronic properties of the pyridine ring compared to unsubstituted pyridine [].

Here are some key features of the structure:

  • Aromatic ring: The six-membered ring with alternating single and double bonds exhibits aromatic character, contributing to stability.
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with other molecules, potentially influencing solubility and interactions with biomolecules.
  • N-oxide group: This group introduces a positive charge on the nitrogen atom, affecting the overall polarity and potential reactivity of the molecule.

Chemical Reactions Analysis

While a comprehensive understanding of 3-HPNO's reactivity is ongoing, some key reactions have been studied:

  • Synthesis: There are various methods for synthesizing 3-HPNO. One common approach involves the nitration of 3-hydroxypyridine followed by reduction [].

Balanced Chemical Equation:

C5H5NO + HNO3 -> C5H4N(O2)OH + H2O (Reduction follows) []

  • Substrate for enzymatic reactions: Studies have explored 3-HPNO as a substrate for enzymes like dimethyl sulfoxide reductase, providing insights into the enzyme's function and substrate specificity [].

Mechanism of Action (limited information)

  • Hydrogen bonding: The hydroxyl group might enable hydrogen bonding with specific binding sites in enzymes or other biomolecules.
  • N-oxide group: The positive charge on the nitrogen atom could influence interactions with negatively charged sites in biomolecules.

XLogP3

-0.6

LogP

-0.61 (LogP)

Melting Point

191.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6602-28-4

Wikipedia

3-Hydroxypyridine-N-oxide

Dates

Modify: 2023-08-15

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